molecular formula C23H24FN3O B2478078 (3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 1705050-89-0

(3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Cat. No. B2478078
CAS RN: 1705050-89-0
M. Wt: 377.463
InChI Key: WCGULSUXGUGYGB-UHFFFAOYSA-N
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Description

(3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound belongs to the class of azepane derivatives and is known to exhibit unique properties that make it an attractive target for drug discovery.

Scientific Research Applications

Antimycobacterial Activity

Research has demonstrated the efficacy of compounds related to (3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone in antimycobacterial applications. A study by Ali and Yar (2007) synthesized novel derivatives that showed good activity against isoniazid-resistant Mycobacterium tuberculosis, highlighting the potential of such compounds in treating tuberculosis-resistant strains. This study suggests that modifications to the chemical structure of these compounds could enhance their antimycobacterial properties Ali & Yar, 2007.

Antimicrobial Activity

Further research into the chemical derivatives of this compound has shown promising antimicrobial effects. Kumar et al. (2012) synthesized a series of these compounds, finding that they exhibited significant antimicrobial activity against various pathogens. This suggests their potential use in developing new antimicrobial agents Kumar et al., 2012.

Pharmacological Evaluation for CNS Disorders

Compounds structurally similar to this compound have been evaluated for their potential as central nervous system (CNS) depressants and antipsychotics. A study by Wise et al. (1987) highlighted the synthesis and pharmacological evaluation of a series of novel potential antipsychotic agents, indicating that these compounds could have applications in treating CNS disorders without the side effects associated with dopamine receptor interaction Wise et al., 1987.

Molecular Logic Devices

The research by ZammitRamon et al. (2015) into 1,3,5-triarylpyrazolines, which shares a structural motif with this compound, demonstrates the potential of such compounds in developing molecular logic devices. Their study shows that these compounds can function as pH-driven off-on-off molecular logic devices based on internal charge transfer and photoinduced electron transfer mechanisms, suggesting applications in molecular computing and sensing technologies ZammitRamon et al., 2015.

properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O/c1-26-22(15-21(25-26)18-7-3-2-4-8-18)23(28)27-14-6-5-9-19(16-27)17-10-12-20(24)13-11-17/h2-4,7-8,10-13,15,19H,5-6,9,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGULSUXGUGYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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